BenchChemオンラインストアへようこそ!

Pirepemat

Parkinson's Disease Cortical Enhancer Microdialysis

Pirepemat (development code IRL752), a chiral 3-methoxypyrrolidine derivative (C11H13F2NO, MW 213.22), is a cortical-preferring catecholamine- and cognition-promoting agent under Phase 2b/3 clinical development for the prevention of falls in Parkinson's disease (PD) and PD dementia. It is characterized as a 'cortical enhancer' that region-selectively increases norepinephrine, dopamine, and acetylcholine levels in the cerebral cortex through antagonism at 5-HT7 and alpha-2 adrenergic receptors, distinguishing it from conventional dopaminergic therapies.

Molecular Formula C11H13F2NO
Molecular Weight 213.22 g/mol
CAS No. 1227638-29-0
Cat. No. B8217989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirepemat
CAS1227638-29-0
Molecular FormulaC11H13F2NO
Molecular Weight213.22 g/mol
Structural Identifiers
SMILESCOC1(CCNC1)C2=C(C(=CC=C2)F)F
InChIInChI=1S/C11H13F2NO/c1-15-11(5-6-14-7-11)8-3-2-4-9(12)10(8)13/h2-4,14H,5-7H2,1H3/t11-/m1/s1
InChIKeyLJNFYMMXCXGFCP-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pirepemat (CAS 1227638-29-0) for Scientific Procurement: Core Identity and Clinical Indication


Pirepemat (development code IRL752), a chiral 3-methoxypyrrolidine derivative (C11H13F2NO, MW 213.22), is a cortical-preferring catecholamine- and cognition-promoting agent under Phase 2b/3 clinical development for the prevention of falls in Parkinson's disease (PD) and PD dementia [1]. It is characterized as a 'cortical enhancer' that region-selectively increases norepinephrine, dopamine, and acetylcholine levels in the cerebral cortex through antagonism at 5-HT7 and alpha-2 adrenergic receptors, distinguishing it from conventional dopaminergic therapies [2]. The compound is supplied as the fumarate salt for enhanced stability .

Why In-Class Compounds Cannot Be Substituted for Pirepemat in Parkinson's Fall Prevention Research


Simple substitution with other 5-HT7 or alpha-2 adrenoceptor antagonists fails to replicate pirepemat's unique cortically selective neurochemical profile and clinical efficacy signal. Unlike potent, centrally-acting 5-HT7 antagonists (e.g., AVN-101 with Ki = 153 pM), pirepemat exhibits a moderate affinity (5-HT7 Ki = 980 nM) coupled with functional antagonism at multiple targets [1], resulting in a 600–750% increase in cortical catecholamine output without altering striatal dopamine—a balance not achieved by selective antagonists or dopaminergic agents [2]. Furthermore, the specific exposure-response relationship and safety profile established in Phase 1/2b trials are unique to this molecule [3].

Pirepemat (IRL752): Quantified Differential Evidence for Scientific Selection


Cortical Selectivity: Regional Catecholamine Enhancement vs. Striatal Sparing

Pirepemat demonstrates a unique cortical-preferring enhancement of neurotransmission, a feature not observed with non-selective catecholamine agents or potent 5-HT7 antagonists. In vivo microdialysis in rats revealed that pirepemat dose-dependently increased cortical catecholamine output to 600–750% above baseline, while striatal dopamine levels remained unchanged, and striatal norepinephrine rose to only approximately 250% above baseline [1]. This contrasts sharply with levodopa, which elevates striatal dopamine and can induce dyskinesias, and with selective 5-HT7 antagonists which lack this region-specific profile [2].

Parkinson's Disease Cortical Enhancer Microdialysis

Clinical Efficacy: Fall Rate Reduction in Phase 2b Trial

In the Phase 2b REACT-PD trial (NCT05258071), pirepemat demonstrated a significant reduction in fall rate in a subset of patients with optimal plasma exposure. While the primary fixed-dose analysis (600 mg daily) showed a 42% reduction vs. baseline, this was not statistically significant vs. placebo [1]. However, a post-hoc exposure-response analysis revealed that patients with mid-range plasma trough concentrations experienced a statistically significant 31% reduction in fall rate compared to placebo (p<0.05) [2]. This effect occurred independently of changes in motor scores (MDS-UPDRS), consistent with a non-dopaminergic, cortical mechanism [3].

Parkinson's Disease Fall Prevention Phase 2b Clinical Trial

Pharmacokinetics: Linear, Dose-Proportional Profile with Predictable Half-Life

Pirepemat exhibits linear and dose-proportional pharmacokinetics in humans, a valuable characteristic for dose prediction and study design. In a Phase 1 study, pirepemat demonstrated a linear relationship over a 10–350 mg single-dose range and dose proportionality after multiple doses (100 and 250 mg TID) [1]. The mean terminal half-life was 3.7–5.2 hours, and accumulation after 7 days of multiple dosing was minor, supporting a three-times-daily dosing regimen [2]. This predictability contrasts with many CNS-active compounds that display non-linear kinetics or variable absorption, offering a reliable PK framework for preclinical and clinical studies [3].

Pharmacokinetics Dose Proportionality Half-life

In Vitro Binding Affinity Profile: Moderate 5-HT7 Antagonism with Multi-Target Engagement

Pirepemat's binding profile distinguishes it from high-potency 5-HT7 antagonists. It exhibits a moderate affinity for the 5-HT7 receptor (Ki = 980 nM) alongside binding to sigma-1 (Ki = 1,200 nM), SERT (Ki = 2,500 nM), α2C-AR (Ki = 3,800 nM), and α2A-AR (Ki = 6,500 nM) [1]. In contrast, selective 5-HT7 antagonists such as AVN-101 (Ki = 153 pM) or aramisulpride (Ki = 22 nM) demonstrate 100–10,000-fold higher potency at 5-HT7 but lack the balanced polypharmacology hypothesized to underlie pirepemat's unique in vivo cortical selectivity [2]. This multi-target, moderate-affinity profile may contribute to its favorable functional outcome without the sedation or off-target effects seen with more potent antagonists [3].

5-HT7 Receptor Alpha-2 Adrenoceptor Binding Affinity

Intellectual Property: Fumarate Salt Patent Protection Extending to Early 2040s

Pirepemat fumarate, the stable salt form used in clinical development, is protected by composition of matter patents and a recently granted salt formulation patent in key global markets, including Europe, Japan, China, and the United States [1]. This patent portfolio is projected to provide market exclusivity into the early 2040s, a significant differentiator from potential generic or off-patent alternatives [2]. The free base form (pirepemat) is known to be unstable, making the fumarate salt the required form for reliable research and therapeutic use .

Patent Fumarate Salt Market Exclusivity

Safety and Tolerability: Manageable Profile with No Dopaminergic Motor Worsening

Pirepemat has demonstrated a manageable safety profile in both Phase 1 healthy volunteers and Phase 2b PD patients. In Phase 1, adverse events (AEs) were generally mild and included headache and dizziness, with no severe AEs reported [1]. In the Phase 2b REACT-PD trial, approximately 70% of patients across all arms (including placebo) reported AEs, with the most common being hepatic enzyme elevations (transient and manageable) and gastrointestinal symptoms; no clear dose-dependent safety signal was observed [2]. Critically, the fall reduction observed was not accompanied by changes in motor scores (MDS-UPDRS), confirming that pirepemat does not induce dopaminergic motor worsening, a common limitation of many CNS-active agents [3].

Safety Tolerability Phase 1/2b

Pirepemat: Prioritized Research and Industrial Application Scenarios Based on Quantified Evidence


Translational Research on Cortical-Mediated Motor and Non-Motor Symptoms in Parkinson's Disease

Given its unique cortical selectivity (600–750% increase in cortical catecholamines with no striatal dopamine change [1]), pirepemat is ideally suited for in vivo studies investigating the role of cortical neurotransmission in postural instability, freezing of gait, and cognitive deficits. Its profile allows for the dissection of cortical vs. striatal contributions to PD symptomatology without the confounding motor effects of dopaminergic agents.

Clinical Development of Adjunctive Therapies for Fall Prevention in Advanced Parkinson's Disease

The Phase 2b evidence of a 31% reduction in fall rate vs. placebo in patients with optimal exposure [2] positions pirepemat as a lead candidate for combination therapy studies with standard-of-care dopaminergic medications. Its lack of interaction with motor scores [3] makes it an attractive adjunct for trials targeting fall reduction in advanced PD cohorts.

Pharmacokinetic/Pharmacodynamic Modeling and Dose Optimization Studies

The linear and dose-proportional PK observed in Phase 1 [4] provides a reliable foundation for exposure-response modeling. Researchers can utilize this predictable PK to design studies exploring the U-shaped exposure-response relationship identified in Phase 2b, aiding in the development of exposure-guided dosing strategies for future clinical trials.

Preclinical Investigation of 5-HT7/Alpha-2 Polypharmacology in Cortical Function

Pirepemat's moderate affinity for 5-HT7 (Ki = 980 nM) and alpha-2 adrenoceptors (Ki = 3,800–6,500 nM) [5] offers a unique tool compound for investigating the functional consequences of combined, moderate antagonism at these targets. It contrasts with potent, selective antagonists and enables the study of balanced polypharmacology in models of executive function and balance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pirepemat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.